Product packaging for 3,4,5-Trihydroxy-9H-xanthen-9-one(Cat. No.:)

3,4,5-Trihydroxy-9H-xanthen-9-one

Cat. No.: B13102053
M. Wt: 244.20 g/mol
InChI Key: GYXLJFKBGTVCHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-Trihydroxy-9H-xanthen-9-one is a trihydroxylated xanthone derivative, a class of compounds known for their notable biological properties. Xanthones are a family of oxygen-containing heterocyclic compounds that have attracted significant research interest, particularly in the fields of cosmetics and anti-aging. The hydroxylation pattern on the xanthone core is a critical determinant of its bioactivity, with polyhydroxylated xanthones being recognized for their potent antioxidant potential . Researchers value this trihydroxylated scaffold for investigating mechanisms related to oxidative stress. While specific studies on this isomer are limited, related xanthones have demonstrated the ability to mitigate rotenone-induced oxidative stress in macrophages by up to 40%, suggesting a role in supporting cellular defense systems . Furthermore, hydroxylated xanthones are frequently studied for their interaction with key biological pathways. Evidence from similar compounds indicates potential for regulating stress-response genes (such as daf-16 and skn-1) and modulating the MAPK signaling pathway (including JNK, ERK, and p38), which are crucial targets in aging and cellular stress research . The primary research applications of this compound include use as a standard in analytical chemistry, a building block in synthetic organic chemistry for creating novel derivatives, and a core scaffold for in vitro bioactivity screening. Studies on analogous dihydroxy xanthones have shown inhibitory activity against skin aging-related enzymes (e.g., collagenase, elastase, hyaluronidase), anti-inflammatory properties via inhibition of pro-inflammatory mediators like IL-6 and PGE2, and anti-allergic potential, highlighting the multifunctional nature of this compound class . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8O5 B13102053 3,4,5-Trihydroxy-9H-xanthen-9-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H8O5

Molecular Weight

244.20 g/mol

IUPAC Name

3,4,5-trihydroxyxanthen-9-one

InChI

InChI=1S/C13H8O5/c14-8-5-4-7-10(16)6-2-1-3-9(15)12(6)18-13(7)11(8)17/h1-5,14-15,17H

InChI Key

GYXLJFKBGTVCHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)OC3=C(C2=O)C=CC(=C3O)O

Origin of Product

United States

Natural Occurrence and Research on Isolation Methodologies of Trihydroxyxanthones

Botanical Sources and Research on Extraction Techniques

Xanthones are notable secondary metabolites in several plant families, with their presence being a key chemotaxonomic marker. The families Clusiaceae, Gentianaceae, and Caryophyllaceae are among the most prolific producers of these compounds. nih.gov

Isolation from Plant Families (e.g., Clusiaceae, Gentianaceae, Caryophyllaceae)

The Clusiaceae family, particularly the genus Garcinia, is a well-known source of xanthones. nih.gov For instance, research on the stem bark of Garcinia porrecta led to the isolation of a novel dimer, 5,5′-Oxybis(1,3,7-trihydroxy-9H-xanthen-9-one), which is structurally related to the trihydroxyxanthone gentisein. mdpi.com Other species like Garcinia buchananii have yielded 1,5,6-trihydroxyxanthone. rsc.org

The Gentianaceae family is another significant reservoir of xanthones. nih.govresearchgate.net Species from the genus Gentiana are known to produce a variety of trihydroxyxanthone derivatives. researchgate.net For example, 1,3,7-trihydroxyxanthone (gentisein) was famously isolated from Gentiana lutea. mdpi.com The biosynthesis in Centaurium erythraea (Gentianaceae) is known to yield 1,3,5-trihydroxyxanthone (B1664532). nih.govresearchgate.net Research on Gentiana azurium has led to the isolation of compounds such as 1,3,5-trihydroxy-8-methoxyxanthone. researchgate.net

While the Caryophyllaceae family is cited as a source of xanthones, detailed isolations of specific trihydroxyxanthones are less commonly documented in recent literature compared to Clusiaceae and Gentianaceae. nih.gov

Table 1: Examples of Trihydroxyxanthones from Botanical Sources

Compound Name Botanical Source Plant Family Reference
1,3,5-Trihydroxyxanthone Centaurium erythraea Gentianaceae nih.govresearchgate.net
1,3,7-Trihydroxyxanthone (Gentisein) Gentiana lutea Gentianaceae mdpi.com
1,5,6-Trihydroxyxanthone Garcinia buchananii Clusiaceae rsc.org

Methodological Advances in Natural Product Extraction

The isolation of trihydroxyxanthones from plant matrices relies on a series of extraction and purification steps. The initial extraction is a critical stage designed to separate the desired compounds from the raw plant material. nih.gov

Conventional methods such as maceration and Soxhlet extraction are frequently employed. mdpi.comnih.gov Maceration involves soaking the plant material in a solvent for an extended period and is suitable for thermolabile compounds. nih.gov For example, the dried stem bark of Garcinia porrecta was sequentially macerated with n-hexane, ethyl acetate (B1210297), and methanol (B129727) to yield crude extracts for further fractionation. mdpi.com

More advanced and efficient techniques have been developed to reduce extraction time and solvent consumption. nih.gov These include:

Ultrasound-Assisted Extraction (UAE): This method uses the energy of ultrasonic waves to create cavitation in the solvent, which accelerates the dissolution and diffusion of metabolites from the plant matrix. nih.govmdpi.com It is noted for its efficiency at lower temperatures, preserving the integrity of heat-sensitive compounds. nih.gov

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to a rapid extraction process. nih.gov

The choice of solvent is crucial and is typically guided by the polarity of the target xanthones. Ethyl acetate and methanol are commonly used for extracting polyphenolic compounds like xanthones. mdpi.comresearchgate.net

Microbial and Lichen Sources and Isolation Strategies

Beyond the plant kingdom, xanthones are also synthesized by microorganisms, including fungi and bacteria, as well as by lichens, which are symbiotic organisms of fungi and algae. nih.govnih.gov Approximately 15% of known natural xanthones originate from non-lichenized fungi, with another 5% derived from lichens. nih.govnih.gov

Fungal and Marine Organism-Derived Xanthones

Fungi, including those from marine environments, are a rich source of structurally diverse xanthones. nih.govmdpi.com Genera such as Aspergillus, Penicillium, and Phomopsis are known xanthone (B1684191) producers. nih.gov Marine-derived fungi, often isolated from sediments, sponges, or mangrove plants, have yielded numerous novel xanthones, including complex tetrahydroxanthone dimers. nih.govmdpi.com For example, the mangrove-associated fungus Aspergillus versicolor has been shown to produce a variety of xanthone analogues, including cytotoxic tetrahydroxanthone dimers. nih.gov

The general isolation strategy for fungal xanthones involves fermentation in a nutrient-rich culture broth, followed by extraction of the broth and/or mycelium. mdpi.com The crude extract, commonly obtained using ethyl acetate, is then subjected to chromatographic purification to isolate individual compounds. mdpi.com

Lichen Chemosyndromes and Xanthone Profiles

Lichens produce a wide array of secondary metabolites, including xanthones like lichexanthone (B95002). nih.govwikipedia.org The biosynthesis of xanthones in lichens follows a distinct polyketide pathway, resulting in unique substitution patterns not typically seen in plants. nih.govresearchgate.net

The concept of a "chemosyndrome" is important in lichen chemistry. It refers to the co-occurrence of a final biosynthetic product along with its precursors in the same lichen. nih.gov For instance, the analysis of a single lichen thallus can reveal a complex profile of related compounds. nih.gov While many lichen xanthones are known, specific reports on simple trihydroxyxanthones are less common than those on more complex or chlorinated derivatives like arthothelin (B1239263) and thiophanic acid. nih.gov The presence of lichexanthone can cause lichens to fluoresce yellow under UV light, a feature used in taxonomic identification. wikipedia.org

Advanced Chromatographic and Purification Methodologies

Following initial extraction, the isolation of pure trihydroxyxanthones requires sophisticated chromatographic techniques to separate these compounds from a complex mixture.

A common primary step is Vacuum Liquid Chromatography (VLC) or Column Chromatography (CC) using silica (B1680970) gel as the stationary phase. mdpi.com This allows for the fractionation of the crude extract based on polarity, using a gradient of solvents such as n-hexane, ethyl acetate, and methanol. mdpi.com

Fractions enriched with the target compounds are further purified using methods that offer higher resolution:

Reversed-Phase Chromatography: This technique, often using C18-bonded silica (RP-18), is highly effective for separating compounds with moderate polarity like xanthones. Elution is typically performed with a gradient of methanol and water. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for the final purification and quantification of xanthones. A reversed-phase C18 column is standard, with a mobile phase often consisting of methanol-water or acetonitrile-water mixtures. nih.gov The use of a photodiode array (PDA) detector allows for the identification of xanthones based on their characteristic UV-Vis absorption spectra. wikipedia.org

Preparative Thin-Layer Chromatography (TLC): For smaller-scale purifications, preparative TLC on silica gel plates can be an effective method to isolate target compounds. nih.gov

The combination of these techniques, for instance, starting with silica gel column chromatography and finishing with reversed-phase HPLC, is a standard and powerful strategy for the successful isolation of pure trihydroxyxanthones from natural sources. mdpi.commdpi.com

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of xanthones from natural sources. lcms.cz Reversed-phase HPLC (RP-HPLC), utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is the most common approach for separating these compounds based on their hydrophobicity. lcms.cznih.gov

Detailed Research Findings:

Mobile Phase Optimization: The mobile phase typically consists of a mixture of water and an organic solvent, such as methanol or acetonitrile, often with the addition of an acid like phosphoric acid to improve peak shape. nih.gov A simple isocratic mobile phase of methanol-water (60:40, v/v) with 0.1% phosphoric acid has been successfully used for the separation of hydroxybenzene, a related phenolic compound. nih.gov For more complex mixtures, gradient elution, where the mobile phase composition is changed over time, is employed to achieve better separation of compounds with a wide range of polarities. nih.gov

Particle Size and Column Length: Modern HPLC trends favor the use of shorter columns packed with smaller particles (e.g., 1.8 µm). This approach leads to faster separations without compromising resolution. lcms.cz Decreasing column length from 250 mm to 50 mm and particle size from 5 µm to 1.8 µm has been shown to reduce separation time from 8 minutes to 1.5 minutes for a xanthine (B1682287) test mixture. lcms.cz

Table 1: HPLC Parameters for Xanthone Separation

Parameter Typical Conditions Rationale
Stationary Phase C18 (Octadecylsilane) Provides good separation based on hydrophobicity. lcms.cznih.gov
Mobile Phase Acetonitrile/Methanol and Water (often with acid) Allows for elution of compounds with varying polarities. lcms.cznih.gov
Detection UV-Vis Detector (e.g., at 254 nm) Many xanthones exhibit strong UV absorbance. nih.gov

| Flow Rate | 1.0 mL/min | A common flow rate for analytical separations. nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. jfda-online.com This makes it an invaluable tool for the identification and structural elucidation of xanthones in complex mixtures, even at trace levels. technosaurus.co.jpnih.gov

Detailed Research Findings:

Compound Identification: LC-MS analysis of plant extracts allows for the tentative identification of numerous compounds by comparing their retention times and mass spectral data with those of known standards or databases. jfda-online.commdpi.com In a study of Atraphaxis pyrifolia extracts, LC-MS facilitated the identification of 53 compounds, including phenolic compounds and flavonoids. mdpi.com

Structural Elucidation: Tandem mass spectrometry (LC-MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting product ions. This technique is crucial for distinguishing between isomeric compounds and identifying unknown xanthones. nih.gov For example, LC-MS/MS was used to characterize twelve compounds in an ethyl acetate extract of Terminalia brownii stem wood. nih.gov

Metabolomic Profiling: LC-MS is widely used for metabolomic profiling of plant extracts to identify a broad range of secondary metabolites. researchgate.net A metabolomic study of Trianthema portulacastrum and Aizoon canariense using LC-HR-ESI-MS led to the dereplication of 27 metabolites from various chemical classes. researchgate.net

Table 2: LC-MS in Xanthone Research

Application Key Advantage Example
Identification High sensitivity and selectivity for detecting compounds in complex mixtures. jfda-online.comtechnosaurus.co.jp Identification of 23 phenolic/flavonoid compounds in Arbutus unedo leaf extracts. jfda-online.com
Quantification Accurate measurement of the concentration of specific xanthones. Not explicitly detailed in the provided search results.

| Structural Analysis | Provides molecular weight and fragmentation patterns for structural elucidation. nih.gov | Characterization of flavonoids, triterpenes, and other compounds in Terminalia brownii. nih.gov |

Counter-Current Chromatography for Enhanced Purity

Counter-Current Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby eliminating irreversible adsorption of the sample. nih.gov This makes it particularly suitable for the preparative separation and purification of natural products like xanthones, yielding highly pure compounds. nih.gov

Detailed Research Findings:

High-Purity Isolation: CCC has been successfully employed for the separation and purification of xanthones from crude extracts. A combination of microwave-assisted extraction and high-speed counter-current chromatography (HSCCC) was used to effectively separate and purify xanthones from Garcinia mangostana. nih.gov

Combined Techniques: CCC is often used in conjunction with other chromatographic techniques for a multi-step purification process. For instance, an ethanolic extract of Garcinia mangostana pericarp was subjected to Centrifugal Partition Chromatography (a form of CCC) coupled with HPLC-ESI-MS for the rapid separation and identification of major xanthones like 3-isomangostin, gartanin, and α-mangostin. technosaurus.co.jp

Solvent System Selection: The success of a CCC separation is highly dependent on the choice of the two-phase solvent system. The selection is based on the partition coefficient (K) of the target compounds. A suitable K value ensures efficient separation and elution within a reasonable time.

Table 3: Compound Names Mentioned in the Article

Compound Name
3,4,5-Trihydroxy-9H-xanthen-9-one
3-isomangostin
gartanin
α-mangostin

Molecular and Cellular Mechanisms of Action of 3,4,5 Trihydroxy 9h Xanthen 9 One and Analogs

Enzyme Modulation and Inhibition Profiles

Inhibition of Phosphodiesterase Type 5 and Acetylcholinesterase

Phosphodiesterase 5 (PDE5) inhibitors are known for their role in vasodilation and are used in treating conditions like erectile dysfunction and pulmonary hypertension. nih.govnih.gov They function by increasing cyclic guanosine (B1672433) monophosphate (cGMP) levels, which leads to muscle relaxation. nih.govnih.gov While the direct inhibition of PDE5 by 3,4,5-Trihydroxy-9H-xanthen-9-one is not extensively detailed in the provided results, the broader class of xanthone (B1684191) derivatives has been investigated for various enzyme inhibitory activities.

In the context of neurodegenerative diseases, acetylcholinesterase (AChE) inhibitors are a key therapeutic strategy. A study on new 3-O-substituted xanthone derivatives demonstrated their potential as AChE inhibitors. nih.govnih.gov Several of these derivatives showed significant AChE inhibitory activity, with IC50 values ranging from 0.88 to 1.28 µM. nih.govnih.gov Kinetic studies revealed a mixed inhibition mechanism for some of these compounds. nih.govnih.gov Molecular docking studies indicated that these xanthone derivatives bind to the active site of AChE, interacting with key amino acid residues. nih.gov

Tyrosinase Inhibitory Mechanisms

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for developing agents for skin whitening and treating hyperpigmentation. nih.govelsevierpure.com Various natural and synthetic compounds have been studied for their tyrosinase inhibitory activity. nih.gov The mechanisms of inhibition can be diverse, including competitive, uncompetitive, mixed-type, and irreversible inhibition. nih.govnih.gov

Several isoflavones, for instance, have been identified as tyrosinase inhibitors. nih.gov The position of hydroxyl groups on the isoflavone (B191592) structure can influence the inhibitory mechanism, with some derivatives acting as suicide substrates. nih.govnih.gov While the specific inhibitory mechanism of this compound on tyrosinase is not detailed, the general class of polyphenolic compounds to which it belongs is known to interact with this enzyme.

Modulation of Cyclooxygenase (COX-2) and Lipoxygenase (LOX) Pathways

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflammatory conditions and cancer. nih.gov Its modulation is a key target for anti-inflammatory and cancer-preventive agents. nih.gov Phytonutrients, including phenolic compounds, have been shown to modulate COX-2 expression. nih.gov Xanthones, with their 9H-xanthen-9-one scaffold, are known to possess anti-inflammatory properties, which may be partly attributed to their effects on the COX-2 pathway. nih.gov

Studies on other compounds have shown that they can inhibit COX-2 with varying potencies. For example, certain 1,3-dihydro-2H-indolin-2-one derivatives have demonstrated good COX-2 inhibitory activities with IC50 values in the low micromolar range. mdpi.com The modulation of COX-2 often involves complex signaling pathways, including those dependent on protein kinase C (PKC) and other kinases. mdpi.com

Inhibition of P. falciparum Dihydrofolate Reductase-Thymidylate Synthase (DHFR-TS) and Lactate (B86563) Dehydrogenase (PfLDH)

The enzymes dihydrofolate reductase-thymidylate synthase (DHFR-TS) and lactate dehydrogenase (LDH) from Plasmodium falciparum, the parasite causing the most severe form of malaria, are crucial for its survival and are validated drug targets. nih.govnih.govplos.org

P. falciparum Dihydrofolate Reductase-Thymidylate Synthase (DHFR-TS): Antifolate drugs that target DHFR have been a cornerstone of malaria therapy. nih.govnih.gov The selectivity of some inhibitors for the parasite enzyme over the human counterpart is a key factor in their therapeutic success. nih.gov The bifunctional nature of P. falciparum TS-DHFR, where both enzyme activities reside on a single polypeptide chain, presents unique structural features that can be exploited for drug design. nih.gov

P. falciparum Lactate Dehydrogenase (PfLDH): The parasite's reliance on glycolysis for energy makes PfLDH an attractive target for antimalarial drugs. plos.orgjohnshopkins.edu Several compounds have been investigated as inhibitors of PfLDH. plos.orgjohnshopkins.edu Docking studies have been employed to identify potential inhibitors that bind to the active site of the enzyme, often competing with the cofactor NADH. plos.org

Other Enzymatic Targets (e.g., Nitric Oxide Synthase, Pancreatic Lipase, Aromatase, Keap1)

Aromatase: This enzyme is responsible for the final step in estrogen biosynthesis and is a key target in the treatment of hormone-responsive breast cancer. nih.govpharmgkb.orgbreastcancernow.org Aromatase inhibitors are classified as either steroidal or non-steroidal. nih.govyoutube.com The non-steroidal inhibitors often contain a triazole moiety that interacts with the heme iron of the enzyme. nih.gov

Other Targets: The broad biological activity of xanthones suggests they may interact with a variety of other enzymes. For instance, the antioxidant properties of some xanthone derivatives are linked to their ability to modulate stress-response genes and signaling pathways. nih.gov

Cellular Pathway Interventions

The biological effects of xanthones are often mediated through their intervention in various cellular signaling pathways. For instance, the anti-inflammatory and antioxidant effects of some xanthones are linked to the modulation of the Nrf2 pathway. nih.gov This pathway plays a crucial role in the cellular response to oxidative stress. nih.gov

Furthermore, xanthone derivatives have been shown to affect signaling pathways involved in cancer and inflammation, such as the mitogen-activated protein kinase (MAPK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways. nih.govnih.gov For example, 1,3,5,8-Tetrahydroxy-9H-xanthen-9-one has been shown to exert its anti-aging effects by regulating stress-response genes and the MAPK signaling pathway. nih.gov

Anti-Inflammatory Signaling Cascades and Pro-Inflammatory Cytokine Modulation

This compound, a metabolite of mangiferin (B1668620), demonstrates significant anti-inflammatory properties by modulating key signaling pathways. Research indicates that mangiferin and its metabolites can regulate the MAPK and NF-κB/IRAK1 signaling pathways, leading to the inhibition of phosphorylation and subsequent reduction in inflammatory responses. nih.gov This modulation helps in preventing inflammatory conditions such as colitis. nih.gov

The xanthone structure, inherent to this compound, is associated with the modulation of various pro-inflammatory and anti-inflammatory cytokines. nih.gov For instance, the related compound 1,2-dihydroxy-9H-xanthen-9-one (1,2-DHX) has been shown to inhibit the synthesis of pro-inflammatory mediators like interleukin-6 (IL-6) and prostaglandin (B15479496) E2 (PGE2) in human macrophages. mdpi.com This highlights the potential of xanthone derivatives to act as anti-inflammatory agents. Furthermore, norathyriol (B23591) has been found to attenuate serotonin-induced permeability of endothelial cells, a process linked to inflammation, by inhibiting protein kinase C activation. nih.gov This action may contribute to its protective effects against edema formation in response to inflammatory stimuli. nih.gov

CompoundSignaling Pathway ModulatedPro-Inflammatory Cytokine/Mediator InhibitedCell Line/ModelReference
Mangiferin (metabolizes to Norathyriol)MAPK, NF-κB/IRAK1-In vivo (colitis model) nih.gov
1,2-dihydroxy-9H-xanthen-9-one (1,2-DHX)-Interleukin-6 (IL-6), Prostaglandin E2 (PGE2)Human macrophages mdpi.com
NorathyriolProtein Kinase C (PKC)-Rat heart endothelial cells nih.gov

Antioxidant Defense Systems and Free Radical Scavenging Pathways

The antioxidant activity of this compound and its analogs is a well-documented aspect of their biological profile. Xanthone derivatives are recognized for their potent antioxidant capabilities. nih.gov The core xanthone structure can be substituted in various ways to produce a wide range of biological effects, with antioxidant and anti-inflammatory actions being particularly prominent. nih.gov

Studies have shown that xanthones can counteract oxidative stress. For example, 1,3,5,8-tetrahydroxy-9H-xanthen-9-one was identified as a highly active antioxidant among 30 xanthone derivatives tested. nih.gov This compound was found to eliminate excessive intracellular reactive oxygen species (ROS) and boost the expression and activity of antioxidant enzymes like superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase. nih.gov Another analog, 1,2-dihydroxy-9H-xanthen-9-one (1,2-DHX), has demonstrated mitochondrial antioxidant activity by reducing rotenone-induced oxidative stress in macrophages by up to 40%. mdpi.com The hydroxyl groups present in the xanthone scaffold are largely responsible for this potent antioxidant activity. mdpi.com

The mechanism of action for the antioxidant effects of some xanthones has been proposed to involve the nuclear factor erythroid-derived 2-like 2 (Nrf2) pathway, which is a key regulator of cellular antioxidant responses. nih.gov

Compound/AnalogAntioxidant Activity/MechanismKey FindingsModel SystemReference
1,3,5,8-tetrahydroxy-9H-xanthen-9-oneElimination of ROS, enhancement of antioxidant enzyme activityMost active antioxidant among 30 derivatives; increased superoxide dismutase, catalase, and glutathione peroxidase.HepG2 cells, C. elegans nih.gov
1,2-dihydroxy-9H-xanthen-9-one (1,2-DHX)Mitochondrial antioxidant activityMitigated rotenone-induced oxidative stress by up to 40%.Macrophages mdpi.com
Xanthone DerivativesFree radical scavenging(R)-enantiomers of certain derivatives showed higher radical scavenging activity.Chemical assays (DPPH, FRAP) nih.govuj.edu.pl

Antimicrobial Modalities, Including Inhibition of Virulence Factors (e.g., Germ Tube and Biofilm Formation)

This compound and related xanthones exhibit notable antimicrobial properties. medchemexpress.com Xanthones are a class of heterocyclic compounds that have demonstrated significant bactericidal and fungicidal activities against a variety of microbial strains. researchgate.net

A key aspect of their antimicrobial action is the inhibition of virulence factors, which are crucial for the pathogenicity of microorganisms. For instance, the formation of germ tubes by Candida albicans is considered a significant virulence factor, and local anesthetics have been shown to inhibit this process, an effect potentially related to the blockade of ionic channels. nih.gov While direct studies on this compound's effect on germ tube formation are limited, the general anti-virulence activity of related compounds is documented.

Biofilm formation, a collective of microorganisms adhering to a surface, is another critical virulence factor that contributes to persistent infections and increased resistance to antimicrobial agents. researchgate.net Human serum has been observed to reduce biofilm formation by inhibiting the adhesion of C. albicans cells, a response linked to the downregulation of specific adhesion-related genes. nih.gov Certain plant extracts have also been shown to significantly reduce Candida biofilm formation and inhibit the dimorphic transition of the fungus. mdpi.com

Research on wogonin, another natural compound, has shown it can attenuate the pathogenicity of Pseudomonas aeruginosa by targeting its quorum-sensing system, which in turn inhibits virulence factors and biofilm formation. nih.gov This highlights a potential mechanism by which xanthones like norathyriol could exert their antimicrobial effects.

Compound/SubstanceAntimicrobial EffectTarget Organism/Virulence FactorKey FindingReference
XanthonesBactericidal and fungicidal activityVarious bacterial and fungal strainsPossess significant antimicrobial properties. researchgate.net
Local AnestheticsInhibition of germ tube formationCandida albicansEffect is likely due to ionic channel blockade. nih.gov
Human SerumInhibition of biofilm formationCandida albicansReduces adhesion by downregulating adhesion-related genes. nih.gov
Plant Extracts (e.g., Liriope muscari)Inhibition of biofilm formation and dimorphic transitionCandida albicansSignificantly reduces biofilm and fungal transition. mdpi.com
WogoninAttenuation of pathogenicityPseudomonas aeruginosaInhibits virulence factors and biofilm formation via quorum-sensing interference. nih.gov

Induction of Apoptosis in Cancer Cell Lines

This compound and its analogs have demonstrated pro-apoptotic activity in various cancer cell lines, suggesting their potential as anticancer agents. medchemexpress.com The induction of apoptosis, or programmed cell death, is a key mechanism for eliminating cancerous cells.

Xanthones isolated from the pericarp of mangosteen, such as alpha-mangostin, have been shown to inhibit the growth of the human leukemia cell line HL60, with complete inhibition observed at a concentration of 10 microM through the induction of apoptosis. nih.gov Similarly, Xanthohumol, a prenylated chalcone, induces apoptosis in neuroblastoma cells. nih.gov This is evidenced by an increase in pro-apoptotic markers like cleaved caspase-3, cleaved PARP, and Bax, alongside a decrease in the anti-apoptotic protein Bcl-2. nih.gov

The mechanisms underlying this apoptotic induction can be multifaceted. For instance, some antimicrobial compounds from Streptomyces fildesensis have been found to induce apoptosis in human cancer cell lines, including breast (MCF-7), prostate (PC-3), and colon (HT-29) cancer cells. mdpi.comresearchgate.net This process was mediated by caspase activation, a decrease in mitochondrial membrane potential, and alterations in cell morphology. mdpi.comresearchgate.net Another compound, piperlongumine, induces apoptosis in oral cancer cell lines, as indicated by chromatin condensation and an increase in the apoptosis ratio. researchgate.net

Compound/AnalogCancer Cell LineApoptotic Markers/MechanismKey FindingReference
Alpha-mangostin (a xanthone)Human leukemia (HL60)Induction of apoptosisComplete growth inhibition at 10 microM. nih.gov
XanthohumolNeuroblastoma (NGP, SH-SY-5Y, SK-N-AS)Increased cleaved caspase-3, cleaved PARP, Bax; decreased Bcl-2Inhibition of cell proliferation via apoptosis. nih.gov
Streptomyces fildesensis compoundsBreast (MCF-7), Prostate (PC-3), Colon (HT-29)Caspase activation, decreased mitochondrial membrane potentialInduced apoptosis in various cancer cell lines. mdpi.comresearchgate.net
PiperlongumineOral cancer (MC-3, HSC-4)Chromatin condensation, increased apoptosis ratioInduced apoptosis in a dose-dependent manner. researchgate.net

Modulation of Signaling Pathways in Neurodegenerative Models

The modulation of signaling pathways in neurodegenerative models is a promising area of research for compounds like this compound. While direct evidence for this specific compound is emerging, related molecules and pathways provide a strong rationale for its potential neuroprotective effects.

Neurodegenerative diseases are often characterized by progressive neuronal loss and abnormal cell signaling. nih.gov Several signaling pathways are critical in neuronal survival and function, including the BDNF/TrkB, PI3K/Akt, and MAPK/NF-κB pathways. nih.gov For example, the derivative T-006 has shown neuroprotective and neurogenic effects in Parkinson's disease models by activating the MEF2-PGC1α and BDNF/CREB pathways. aging-us.com This led to improved motor behavior and increased survival of dopaminergic neurons. aging-us.com

Osthole, another natural compound, has been observed to promote neurogenesis and neuronal function by stimulating the Notch, BDNF/Trk, and P13k/Akt signaling pathways. nih.gov It also inhibits neuroinflammation by suppressing the MAPK/NF-κB pathway. nih.gov These findings suggest that compounds capable of modulating these pathways could offer therapeutic benefits for neurodegenerative disorders.

The anti-inflammatory and antioxidant properties of xanthones are also highly relevant to neuroprotection, as inflammation and oxidative stress are key contributors to neurodegeneration. By mitigating these processes, compounds like this compound could help protect neurons from damage and support their survival.

Compound/AnalogNeurodegenerative ModelModulated Signaling PathwayNeuroprotective EffectReference
T-006Parkinson's DiseaseMEF2-PGC1α, BDNF/CREBImproved locomotor behavior, increased survival of dopaminergic neurons. aging-us.com
OstholeGeneral Neurodegenerative ModelsNotch, BDNF/Trk, P13k/Akt, MAPK/NF-κBPromotes neurogenesis, inhibits neuroinflammation. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies on Hydroxylated Xanthones

Impact of Hydroxyl Group Position and Number on Biological Potency

The number and placement of hydroxyl (-OH) groups on the xanthone (B1684191) core are critical determinants of biological activity. nih.govresearchgate.net Research has consistently shown that increasing the degree of hydroxylation can enhance the anti-inflammatory and anticancer activities of xanthones. nih.govresearchgate.net This is attributed to the ability of hydroxyl groups to scavenge reactive oxygen species (ROS) and interact with key biological targets. nih.gov

For instance, studies have highlighted the importance of the hydroxyl group at the C-1 position for anticancer activity against certain cell lines. nih.gov The presence of a hydroxyl group ortho to the carbonyl function of the xanthone scaffold has also been found to contribute significantly to its cytotoxicity. researchgate.net A study on the antiviral activity of hydroxy-xanthones against human coronavirus OC43 suggested that while the addition of hydroxyl groups can improve the binding capability of the compound, a fine balance in their number and position is crucial for optimal efficacy. nih.gov For example, 1,3-dihydroxyxanthone showed a significant reduction in viral infectivity compared to the parent xanthone, but 1,3,8-trihydroxyxanthone (B8511361) displayed similar efficacy to the unsubstituted xanthone. nih.gov

Computational studies have further elucidated the influence of hydroxyl group positioning on the molecule's electron density distribution and dipole moment, which in turn affects its interaction with biological targets. mdpi.com The formation of intramolecular hydrogen bonds, particularly in 1-hydroxyxanthone, contributes to the stability of the molecule. mdpi.com

CompoundHydroxyl Group PositionsObserved Biological ActivityKey Findings
1-hydroxyxanthone1AnticancerCritical for activity against MCF-7 cells; 6 times more active than unsubstituted xanthone. nih.gov
1,3-dihydroxyxanthone1, 3Antiviral (HCoV-OC43)Significant reduction in viral infectivity compared to xanthone. nih.gov
3,8-dihydroxyxanthone3, 8Antiviral (HCoV-OC43)Significant decrease in viral infectivity. nih.gov
1,3,8-trihydroxyxanthone1, 3, 8Antiviral (HCoV-OC43)Similar efficacy to unsubstituted xanthone, suggesting a balance of hydroxyl groups is key. nih.gov
1,3,6-trihydroxy-4,5,7-trichloroxanthone1, 3, 6AnticancerA synthetic xanthone designed based on QSAR, showing increased cytotoxic activity due to hydroxyl groups. researchgate.net

Role of Other Substituent Modifications on Pharmacological Efficacy

Beyond hydroxylation, other structural modifications play a significant role in modulating the pharmacological efficacy of xanthones. The introduction of various substituents can influence properties such as lipophilicity, steric hindrance, and electronic effects, thereby affecting the compound's interaction with its biological target.

The addition of a prenyl group to 1-hydroxyxanthone, for example, has been shown to dramatically increase its anticancer activity against the MCF-7 cell line. nih.govmdpi.com Similarly, the introduction of aminoalkyl moieties has been found to be critical for anticancer activity and DNA binding. mdpi.com In the context of acetylcholinesterase (AChE) inhibition, the nature and length of substituents at the 3-O-position of the xanthone scaffold have a marked effect on activity. nih.gov For instance, xanthone derivatives with branched substituents and the presence of an unsaturated bond in longer carbon chains showed improved AChE inhibition. nih.gov

Furthermore, the substitution of hydroxyl groups with benzylated derivatives has been shown to enhance the inhibition of protein tyrosine phosphatase 1B (PTP1B), a target in diabetes. nih.gov The addition of halogen groups, such as chlorine, to the hydroxyxanthone skeleton has also been predicted by QSAR studies to increase antimalarial activity. researchgate.net

Parent CompoundSubstituentPositionEffect on Biological Activity
1-hydroxyxanthonePrenyl group-Dramatically increased anticancer activity against MCF-7 cells. nih.govmdpi.com
XanthoneDimethylamine group-Enhanced anticancer activity and DNA binding. mdpi.com
3-hydroxyxanthoneVarious alkyl and alkenyl groups3-O-positionModulated acetylcholinesterase inhibitory activity. nih.gov
Mangiferin (B1668620)Benzylated groupsC-3, C-6, C-7Enhanced inhibition of PTP1B. nih.gov
HydroxyxanthoneChlorine-Predicted to increase antimalarial activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR modeling is a powerful computational tool that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models are instrumental in predicting the activity of newly designed compounds, thereby streamlining the drug discovery process. nih.gov

Several QSAR studies have been successfully applied to xanthone derivatives to predict their anticancer, monoamine oxidase (MAO) inhibitory, and α-glucosidase inhibitory activities. nih.govnih.govtandfonline.com For instance, a QSAR model for the anticancer activity of xanthone derivatives against HeLa cells yielded a high correlation coefficient (r²) of 0.84, indicating a strong relationship between the selected molecular descriptors and the observed activity. nih.gov Similarly, a QSAR study on the MAO-A inhibitory activity of a series of xanthones resulted in a model with a predictive accuracy (r²) of 0.847. nih.gov

These models are typically developed using statistical methods like multiple linear regression (MLR) and are validated internally and externally to ensure their robustness and predictive power. nih.govnih.gov The insights gained from QSAR models can guide the rational design of more potent and selective xanthone-based therapeutic agents. nih.gov

Biological ActivityQSAR Model TypeKey Statistical ParametersSignificance
Anticancer (HeLa cells)Multiple Linear Regression (MLR)r² = 0.84, r²CV = 0.82 nih.govHigh accuracy in predicting anticancer activity of new xanthone derivatives. nih.gov
MAO-A InhibitionMultiple Linear Regression (MLR)r² = 0.847 nih.govUseful for predicting the MAO-A inhibitory potential of xanthones. nih.gov
α-Glucosidase InhibitionMonte Carlo techniqueStatistically significant and robust models developed. tandfonline.comtandfonline.comAids in designing new α-glucosidase inhibitors for diabetes management. tandfonline.comtandfonline.com
Tyrosinase Inhibition-Model built using six molecular descriptors. nih.govUseful for developing new agents for pigmentation-related disorders. nih.gov

Molecular Descriptors and Their Correlation with Activity Profiles

The success of a QSAR model hinges on the selection of appropriate molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, topological, and electronic properties. nih.gov The correlation of these descriptors with the biological activity provides valuable insights into the mechanism of action.

In a QSAR study on the anticancer activity of xanthone derivatives, five molecular descriptors were found to be significantly correlated with the activity: dielectric energy, hydroxyl group count, LogP (lipophilicity), a 3rd order shape index, and the solvent-accessible surface area. nih.govnih.gov This suggests that both the electronic and steric properties of the xanthone molecule are crucial for its anticancer effects.

For MAO inhibitory activity, descriptors like the E-state index, molecular connectivity (chi), and shape (k) descriptors were found to be important. nih.gov In the case of tyrosinase inhibition by xanthones, a partial negative surface area descriptor and the relative number of oxygen atoms were positively correlated with the inhibitory activity. nih.gov The analysis of such descriptors helps in understanding which molecular features are favorable or unfavorable for a particular biological activity, thus guiding the design of new and improved compounds. nih.gov

Computational Chemistry Applications in Trihydroxyxanthone Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing valuable information on binding affinity and the nature of the interactions. In the context of 3,4,5-Trihydroxy-9H-xanthen-9-one and related xanthones, molecular docking has been instrumental in identifying potential biological targets and elucidating the structural basis for their activity.

For instance, studies have utilized molecular docking to investigate the interaction of xanthone (B1684191) derivatives with various enzymes and proteins. These simulations can reveal key amino acid residues involved in the binding, such as hydrogen bonding and hydrophobic interactions, which are crucial for the stability of the ligand-receptor complex. For example, docking studies with chloro-substituted hydroxyxanthones have identified interactions with amino acid residues like Asp810, Cys809, Ile789, His790, and Leu644 of the protein tyrosine kinase receptor. ichem.md Similarly, docking has been used to predict the binding of xanthones to the Keap1 enzyme, suggesting a potential mechanism for their antioxidant effects by inhibiting this pro-oxidant enzyme. researchgate.net

The accuracy of docking simulations is often evaluated by comparing the predicted binding poses with experimentally determined structures. The results of these simulations are typically expressed as a scoring function, which estimates the binding free energy. A lower docking score generally indicates a more favorable binding interaction. This approach allows for the high-throughput virtual screening of large compound libraries to identify promising lead candidates for further experimental validation.

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations provide a deeper understanding of the electronic structure and reactivity of molecules. These methods are particularly useful for investigating reaction mechanisms and predicting various molecular properties that are difficult to determine experimentally.

Density Functional Theory (DFT) Analysis of Antioxidant Pathways

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. In the study of trihydroxyxanthones, DFT has been pivotal in elucidating their antioxidant mechanisms. The antioxidant activity of these compounds is largely attributed to their ability to scavenge free radicals. DFT calculations can determine key parameters such as bond dissociation enthalpies (BDE), ionization potentials (IP), and electron affinity (EA), which are crucial for understanding the preferred antioxidant pathway, be it hydrogen atom transfer (HAT), single electron transfer-proton transfer (SET-PT), or sequential proton loss electron transfer (SPLET).

For example, DFT studies on marine-derived xanthones have shown that the thermodynamic and kinetic aspects of their antioxidant activity are highly dependent on the environment. researchgate.net In aqueous media, the SPLET pathway is often favored, while in lipidic environments, the formal hydrogen atom transfer (FHT) mechanism may be more prevalent. researchgate.net These calculations help to rationalize the structure-activity relationships, highlighting how the position and number of hydroxyl groups on the xanthone scaffold influence their antioxidant potency. A lower gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) as determined by DFT can indicate higher reactivity.

Semi-Empirical Methods (e.g., AM1, PM3) for Electronic Descriptors

Semi-empirical methods, such as Austin Model 1 (AM1) and Parametric Model 3 (PM3), offer a computationally less expensive alternative to ab initio quantum chemical methods like DFT. uni-muenchen.dewikipedia.org These methods are based on the Hartree-Fock formalism but incorporate empirical parameters to simplify the calculations. wikipedia.org AM1 and PM3 are widely used to calculate electronic descriptors for large sets of molecules, which can then be used in quantitative structure-activity relationship (QSAR) studies. researchgate.net

These methods have been successfully applied to study the properties of various organic compounds, including those with structures similar to trihydroxyxanthones. researchgate.net For instance, they can be used to calculate heats of formation, dipole moments, and ionization potentials. wikipedia.orgresearchgate.net While generally less accurate than DFT, semi-empirical methods are valuable for initial screenings and for studying large molecular systems where more rigorous methods would be computationally prohibitive. researchgate.netnih.gov It is noteworthy that PM3 is a reparameterization of AM1, often resulting in less repulsive non-bonded interactions. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of both the ligand and the receptor over time. This technique is crucial for understanding the stability of ligand-receptor complexes and for refining the binding poses obtained from molecular docking.

In the context of this compound research, MD simulations can be used to assess the stability of the compound within the active site of a target protein. researchgate.net By simulating the system over several nanoseconds, researchers can observe whether the initial binding pose is maintained and identify any significant conformational rearrangements. These simulations can also provide insights into the role of solvent molecules in the binding process and help to calculate more accurate binding free energies using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). mdpi.com Enhanced sampling techniques, such as metadynamics, can be employed to explore the conformational landscape more efficiently and predict ligand-induced structural changes in the target. rsc.org

Target Fishing and Virtual Screening Approaches

Target fishing, also known as reverse docking or inverse screening, is a computational strategy used to identify potential protein targets for a given bioactive compound. This approach is particularly valuable when the mechanism of action of a compound is unknown. For this compound, target fishing can be employed to screen its structure against a large database of protein binding sites to predict its potential biological targets.

Virtual screening, on the other hand, involves the screening of large libraries of compounds against a known protein target to identify potential inhibitors or modulators. u-strasbg.fr This high-throughput computational method is a cornerstone of modern drug discovery. Both ligand-based and structure-based virtual screening approaches can be utilized. Ligand-based methods rely on the knowledge of known active compounds to build a pharmacophore model, which is then used to search for new molecules with similar features. nih.gov Structure-based virtual screening utilizes the three-dimensional structure of the target protein to dock and score potential ligands. u-strasbg.frnih.gov These computational screening funnels are instrumental in narrowing down the vast chemical space to a manageable number of promising candidates for experimental testing.

Interactive Data Table: Computational Methods in Trihydroxyxanthone Research

Computational Method Application in Trihydroxyxanthone Research Key Insights Provided
Molecular Docking Predicting binding modes and affinities to biological targets. Identification of key interacting residues, ranking of potential binders. ichem.md
Density Functional Theory (DFT) Elucidating antioxidant mechanisms and reactivity. Determination of preferred antioxidant pathways (HAT, SPLET), structure-activity relationships. researchgate.net
Semi-Empirical Methods (AM1, PM3) Calculating electronic descriptors for QSAR studies. Rapid estimation of properties like heat of formation and ionization potential. researchgate.net
Molecular Dynamics (MD) Simulations Assessing conformational stability and binding dynamics. Dynamic view of ligand-receptor interactions, refinement of binding poses. researchgate.net

| Target Fishing & Virtual Screening | Identifying potential biological targets and novel ligands. | Prediction of new therapeutic applications and discovery of lead compounds. u-strasbg.frnih.gov |

Preclinical Investigations and Research Applications

In Vivo Preclinical Model Systems (Non-Human)

The therapeutic potential of 3,4,5-Trihydroxy-9H-xanthen-9-one, also known as Norathyriol (B23591), has been explored in various non-human preclinical model systems. These studies are crucial for understanding its biological effects in a living organism before any consideration for human trials. Animal models, particularly in rodents, allow for the investigation of the compound's pharmacokinetics, efficacy, and mechanisms of action in a controlled setting.

Investigation of Anti-Inflammatory Response in Rodent Models

Norathyriol is recognized for its anti-inflammatory properties. medchemexpress.com The evaluation of such properties in vivo typically involves inducing an inflammatory response in rodent models. nih.gov Common methods include the carrageenan-induced paw edema model in rats, where the reduction in swelling indicates anti-inflammatory activity. nih.govresearchgate.net Other models use agents like histamine (B1213489) and dextran (B179266) to induce inflammation. nih.gov Phytochemicals often exert their anti-inflammatory effects by modulating key signaling pathways, such as those involving NF-κB and MAPKs, and by inhibiting the production of pro-inflammatory mediators like certain cytokines and cyclooxygenase-2 (COX-2). nih.govnih.gov While the anti-inflammatory potential of xanthones is well-documented, with studies on related compounds demonstrating efficacy in such models, specific reports detailing the use of this compound in these particular rodent models of acute inflammation were not specified in the reviewed literature. nih.govmdpi.com

Studies in Animal Models for Metabolic Disorders (e.g., Diabetes)

The efficacy of this compound has been investigated in rodent models of metabolic diseases, particularly those related to diabetes and dyslipidemia.

One significant animal model used in this research is the KK-Ay mouse . nih.gov This strain is a model for type 2 diabetes, created by introducing the yellow obese (Ay) gene into the KK strain. nih.gov These mice develop obesity, severe hyperinsulinemia, and notable changes in the pancreatic islets, making them suitable for studying anti-diabetic agents. nih.gov In studies investigating the effects of mangiferin (B1668620), of which Norathyriol is a primary metabolite, KK-Ay mice were used to demonstrate improvements in hepatic lipid metabolism. nih.gov These studies revealed that Norathyriol may be the active metabolite responsible for the observed antidiabetic activity of mangiferin. nih.gov

Wistar rats have also been employed to study the pharmacokinetics of Norathyriol. nih.gov Research has shown that after administration, Norathyriol is well-absorbed and undergoes extensive metabolism. nih.gov Such pharmacokinetic studies in rat models are essential for understanding the bioavailability and metabolic fate of the compound. nih.govnih.gov

The table below summarizes findings from studies using rodent models for metabolic disorders.

Animal ModelKey Findings Related to NorathyriolResearch Focus
KK-Ay Mice As the active metabolite of mangiferin, contributes to the regulation of hepatic lipid metabolism. nih.govType 2 Diabetes, Obesity, Lipid Metabolism
Wistar Rats Demonstrates good absorption with an absolute bioavailability of 30.4%. Undergoes extensive phase II metabolism, with glucuronide and sulfate (B86663) conjugates being the main forms in vivo. nih.govPharmacokinetics, Absorption, Metabolism

These studies in rodent models provide evidence for the potential of this compound in managing metabolic disorders, forming a basis for its consideration in further therapeutic development. nih.govnih.govnih.gov

Role in Drug Discovery and Lead Compound Optimization

In drug discovery, a "lead compound" is a chemical that has pharmacological or biological activity and is used as the starting point for chemical modifications to develop a drug. nih.gov Natural products are a rich source of such lead compounds due to their structural diversity and inherent biological activities. nih.gov this compound, with its demonstrated anti-inflammatory and metabolic regulatory effects, represents a promising natural lead compound. medchemexpress.com

The process of lead optimization involves modifying the structure of a lead compound to enhance its beneficial properties, such as potency and selectivity, while minimizing undesirable characteristics like toxicity. nih.gov This is typically achieved through iterative cycles of designing, synthesizing, and testing new analogues or derivatives. nih.gov

For xanthone (B1684191) scaffolds, including that of this compound, optimization strategies can involve:

Synthesis of Derivatives: New chemical entities can be created by adding or modifying functional groups on the core xanthone structure. For example, researchers have synthesized novel hybrid-xanthone molecules by incorporating heterocyclic frameworks like pyrazole (B372694) and triazole to enhance anti-inflammatory activity. nih.gov

Structure-Activity Relationship (SAR) Studies: These studies analyze how specific structural features of a molecule relate to its biological activity. By understanding the SAR of the xanthone class, chemists can make more informed decisions about which modifications are likely to improve the compound's therapeutic profile. nih.govnih.gov

Computational Modeling: In silico tools and docking strategies can be used to predict how modifications to the lead structure will affect its binding to a biological target, such as an enzyme or receptor. nih.gov This allows for the virtual screening of many potential derivatives before undertaking their actual synthesis. nih.gov

While this compound itself is a subject of ongoing research, the principles of lead optimization are actively being applied to the broader class of xanthones. nih.govnih.gov The synthesis of new analogues based on a natural lead like Norathyriol is a key strategy in the quest for novel and more effective therapeutic agents. nih.govnih.gov

Biosynthetic Pathways of Naturally Occurring Trihydroxyxanthones

Acetate-Malonate Pathway Contributions

The biosynthesis of the xanthone (B1684191) core in higher plants is a hybrid process, with the acetate-malonate pathway playing a crucial role in the formation of one of its aromatic rings. researchgate.netnih.gov Specifically, the A-ring (carbons 1-4) of the xanthone structure is derived from acetate (B1210297). nih.govmdpi.com This pathway involves the condensation of three molecules of malonyl-CoA. researchgate.net In contrast, fungi and lichens rely entirely on the polyketide pathway, which is derived from acetate-malonate, for the synthesis of the entire xanthone core. mdpi.comnih.gov This fundamental difference in biosynthetic origin contributes to the structural diversity of xanthones found in these distinct groups of organisms. researchgate.net

Shikimate Pathway Contributions

In higher plants, the B-ring (carbons 5-8) of the xanthone nucleus originates from the shikimate pathway. researchgate.netnih.govmdpi.com This pathway provides the necessary precursors derived from carbohydrate metabolism, linking glycolysis and the pentose (B10789219) phosphate (B84403) pathway to the synthesis of aromatic compounds. mdpi.comfrontiersin.org The shikimate pathway can proceed through two main routes to provide the building blocks for xanthone biosynthesis: a phenylalanine-dependent pathway and a phenylalanine-independent pathway. mdpi.comfrontiersin.orgnih.gov

The final product of the shikimate pathway, chorismate, is a key branching point. mdpi.com In the phenylalanine-dependent route, chorismate is converted to L-phenylalanine. mdpi.com Conversely, the phenylalanine-independent route utilizes intermediates from the shikimate pathway directly, without the involvement of L-phenylalanine. mdpi.comfrontiersin.org Both pathways ultimately lead to the formation of a crucial benzophenone (B1666685) intermediate, which is a direct precursor to the xanthone scaffold. frontiersin.orgnih.gov

Identification of Enzymatic Steps and Gene Clusters Involved

The biosynthesis of trihydroxyxanthones is a multi-step process catalyzed by a series of specific enzymes. A pivotal intermediate in this pathway is 2,3′,4,6-tetrahydroxybenzophenone. mdpi.comnih.govnih.gov The formation of this benzophenone is achieved through the condensation of precursors from both the acetate-malonate and shikimate pathways. chempedia.info

Several key enzymes involved in this process have been identified and characterized. For instance, in the phenylalanine-dependent pathway observed in the family Hypericaceae, phenylalanine ammonia-lyase (PAL) converts L-phenylalanine to trans-cinnamic acid. nih.gov Subsequent enzymatic reactions, including those catalyzed by cinnamate-CoA ligase (CNL), cinnamoyl-CoA hydratase/lyase (CHL), benzaldehyde (B42025) dehydrogenase (BD), and benzoate-CoA ligase (BZL), lead to the formation of benzoyl-CoA. nih.gov

In the phenylalanine-independent pathway, prevalent in the Gentianaceae family, 3-hydroxybenzoic acid is formed from shikimate. frontiersin.org This is then activated to 3-hydroxybenzoyl-CoA by the enzyme 3-hydroxybenzoate-CoA ligase (3BZL). frontiersin.org

The cyclization of the benzophenone intermediate to form the xanthone core is a critical step. This regioselective intramolecular oxidative C-O phenol (B47542) coupling is catalyzed by cytochrome P450 monooxygenases known as trihydroxyxanthone synthases (TXSs). researchgate.net Depending on the specific enzyme, this cyclization can result in either 1,3,5-trihydroxyxanthone (B1664532) or 1,3,7-trihydroxyxanthone, which serve as the core structures for a vast array of xanthone derivatives. nih.govnih.govresearchgate.net

Further modifications, such as glycosylation, are also enzyme-driven. For example, the C-glycosylation of a xanthone precursor to form mangiferin (B1668620) is catalyzed by a C-glycosyltransferase (CGT). nih.gov

Chemodiversity and Biosynthetic Origins in Different Organisms

The diversity in the biosynthetic pathways of trihydroxyxanthones across different organisms is a primary driver of their chemical diversity. In higher plants, the mixed contribution of the acetate-malonate and shikimate pathways gives rise to a wide range of xanthone structures. researchgate.net Families such as Clusiaceae, Hypericaceae, and Gentianaceae are particularly rich sources of these compounds. researchgate.netnih.govnih.gov

The choice between the phenylalanine-dependent and -independent pathways also contributes to this diversity. For example, members of the Hypericaceae family predominantly utilize the L-phenylalanine-dependent pathway, while those in the Gentianaceae family, such as Centaurium erythraea and Swertia chirata, rely on the L-phenylalanine-independent pathway. nih.govfrontiersin.org This leads to the production of different initial benzophenone precursors and subsequently different xanthone skeletons. researchgate.net

Future Directions and Emerging Research Avenues for 3,4,5 Trihydroxy 9h Xanthen 9 One Research

Development of Novel and Green Synthetic Methodologies

The availability of pure 3,4,5-Trihydroxy-9H-xanthen-9-one is a prerequisite for any meaningful biological or analytical investigation. Future research must prioritize the development of efficient and sustainable synthetic routes.

Current synthetic strategies for various hydroxyxanthone isomers often employ the one-pot Friedel-Crafts acylation and cyclodehydration of a substituted benzoic acid with a phenol (B47542) derivative, frequently using Eaton’s reagent (a mixture of phosphorus pentoxide and methanesulfonic acid). nih.govresearchgate.net While effective, these methods can present environmental concerns and may result in low yields for specific substitution patterns. nih.gov

Future synthetic research should focus on:

Adaptation of Existing Methods: Systematically adapting established protocols, such as the Grover, Shah, and Shah (GSS) method, for the specific synthesis of the 3,4,5-trihydroxy isomer. uii.ac.id This would involve reacting an appropriately substituted benzoic acid and phenol precursor.

Green Chemistry Approaches: Developing eco-friendly methodologies that minimize hazardous reagents and solvents. This could include exploring solid-acid catalysts, microwave-assisted synthesis to reduce reaction times, or biocatalytic methods.

Novel Synthetic Pathways: Investigating new synthetic strategies to improve yield, purity, and scalability, which will be crucial for producing the quantities needed for extensive biological screening and potential therapeutic development.

Exploration of Untapped Natural Sources and Bioprospecting

While many xanthones are natural products, this compound has not yet been reported as an isolated compound from a natural source. Bioprospecting represents a significant opportunity to discover this molecule in nature.

The genus Garcinia, which includes the mangosteen (Garcinia mangostana), is a prolific source of diverse xanthone (B1684191) derivatives. nih.govmdpi.com Future research avenues should include:

Targeted Phytochemical Screening: In-depth phytochemical analysis of plants from genera known for xanthone production, such as Garcinia and Zanthoxylum, could lead to the isolation of this specific isomer. mdpi.commdpi.com

Exploring Novel Ecosystems: Bioprospecting in unique and underexplored environments, such as marine ecosystems, may yield novel microbial sources. Marine-derived fungi, in particular, have been identified as a promising source of new xanthone structures. nih.gov

Metabolomic Profiling: Utilizing advanced metabolomic techniques to screen crude extracts from a wide range of biological sources for the specific mass and fragmentation pattern corresponding to this compound.

Investigation of New Biological Targets and Mechanisms beyond Current Knowledge

The biological activity of this compound remains uncharacterized. The substitution pattern of hydroxyl groups on the xanthone scaffold is a critical determinant of bioactivity. pandawainstitute.com Therefore, it is plausible that this specific isomer possesses a unique pharmacological profile.

Future research should initiate broad-based biological screening to identify its primary targets. Based on the activities of structurally related xanthones, key areas for initial investigation include:

Anticancer Activity: Many hydroxyxanthones exhibit anticancer properties by targeting critical cellular machinery. nih.gov Initial studies could investigate the effect of this compound on various cancer cell lines, with a focus on mechanisms like topoisomerase II inhibition or apoptosis induction. nih.govpandawainstitute.com

Neuroprotective Effects: Certain natural xanthones show potential in the context of neurodegenerative diseases like Alzheimer's by inhibiting β-amyloid aggregation and acting as antioxidants. nih.gov Screening for these activities could reveal a novel therapeutic application.

Modulation of Inflammatory and Oxidative Stress Pathways: The antioxidant potential is a hallmark of hydroxyxanthones. Future studies should assess the ability of this compound to scavenge free radicals and modulate key signaling pathways involved in cellular stress response, such as the Nrf2 pathway. mdpi.com

Integration of Multi-Omics (e.g., Metabolomics, Proteomics) for Holistic Understanding

Once a primary biological activity is identified, a systems-level understanding of the compound's mechanism of action is crucial. Multi-omics approaches provide a comprehensive view of the global changes occurring within a biological system in response to a chemical compound. nih.gov

A future research strategy should involve:

Transcriptomics: Analyzing changes in gene expression in relevant cell models following treatment to identify affected signaling pathways and gene networks.

Proteomics: Quantifying changes in the cellular proteome to identify protein targets and post-translational modifications that are directly or indirectly modulated by the compound.

Metabolomics: Profiling changes in the cellular metabolome to understand how the compound alters metabolic pathways and to identify potential biomarkers of its activity. researchgate.net

Integrating these datasets would provide a holistic picture of the compound's mechanism of action, moving beyond a single-target focus and potentially revealing novel therapeutic insights and off-target effects. nih.gov

Advanced Analytical Platform Development for Complex Mixture Analysis

To support all facets of research, from bioprospecting to pharmacokinetic studies, the development of robust and sensitive analytical methods is essential. Currently, no specific analytical method for this compound exists.

Future work must focus on:

Method Development: Establishing and validating high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) methods, likely coupled with diode-array detection (DAD) and mass spectrometry (MS), for the identification and quantification of the compound. mdpi.com

High-Resolution Mass Spectrometry: Utilizing techniques like LC-Q-TOF/MS for the unambiguous identification of the compound in complex natural extracts during bioprospecting efforts. mdpi.com

Standardization: Developing a validated analytical method and reference standard, which are fundamental for the quality control of any future natural product extracts or synthetic batches intended for nutraceutical or pharmaceutical development. researchgate.net

Collaborative and Interdisciplinary Research Frameworks for Translational Research

Advancing the study of a novel compound from basic discovery to a potential application is a complex endeavor that necessitates a multi-faceted approach. A collaborative and interdisciplinary framework is key to successful translational research.

Future progress for this compound will depend on:

Academia-Industry Partnerships: Collaborations between academic researchers (for discovery and mechanism-of-action studies) and industrial partners (for scaled-up synthesis, formulation, and commercial development).

Cross-Disciplinary Teams: Assembling teams comprising synthetic chemists, natural product chemists, pharmacologists, toxicologists, computational biologists, and analytical scientists.

Open Data Sharing: Establishing platforms for sharing synthetic protocols, analytical methods, and biological screening data to accelerate research and avoid redundant efforts.

By fostering such collaborative environments, the research community can more effectively navigate the path from initial synthesis and discovery to a thorough understanding of the compound's therapeutic potential.

SectionProposed Future Research Direction
10.1. Synthesis Develop and optimize green, scalable synthetic routes using methods like microwave-assisted synthesis or biocatalysis.
10.2. Natural Sources Conduct targeted phytochemical screening of xanthone-rich plant genera (e.g., Garcinia) and novel microbial sources (e.g., marine fungi).
10.3. Biological Targets Initiate broad-based in vitro screening for anticancer, neuroprotective, and antioxidant/anti-inflammatory activities.
10.4. Multi-Omics Employ transcriptomics, proteomics, and metabolomics to build a systems-level understanding of the compound's mechanism of action.
10.5. Analytical Platforms Create and validate robust HPLC-MS/MS methods for detection and quantification in biological and natural matrices.
10.6. Collaboration Form interdisciplinary research consortia involving chemists, biologists, and analytical scientists to streamline translational development.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.